4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one
Description
4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one is a cyclohexenone derivative featuring a benzenesulfonyl group and a 3-oxobutyl substituent. The benzenesulfonyl group enhances electrophilicity and stability, while the 3-oxobutyl chain introduces conformational flexibility and reactive ketone functionality .
Properties
CAS No. |
81842-42-4 |
|---|---|
Molecular Formula |
C16H18O4S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C16H18O4S/c1-13(17)7-10-16(11-8-14(18)9-12-16)21(19,20)15-5-3-2-4-6-15/h2-6,8,11H,7,9-10,12H2,1H3 |
InChI Key |
HCOSXZKXMFYADZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1(CCC(=O)C=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohex-2-en-1-one with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the sulfonyl chloride group is replaced by the benzenesulfonyl group.
Another synthetic route involves the alkylation of cyclohex-2-en-1-one with 3-oxobutyl bromide in the presence of a strong base such as sodium hydride. This reaction results in the formation of the desired product through the addition of the 3-oxobutyl group to the cyclohexene ring.
Industrial Production Methods
In an industrial setting, the production of 4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs in terms of structure , reactivity , and documented applications .
Table 1: Structural and Functional Comparison
Key Findings
Reactivity: The benzenesulfonyl group in the target compound increases electrophilicity at the cyclohexenone ring, making it reactive toward nucleophilic additions (e.g., Michael additions). This contrasts with simpler esters like cuelure, where the acetate group primarily serves as a leaving group in hydrolysis reactions . Compared to fluorinated benzenesulfonates (e.g., sodium [(heptadecafluorooctyl)oxy]benzenesulfonate), the absence of fluorine in the target compound reduces its environmental persistence but enhances biodegradability .
Biological Activity: Cuelure and melolure are pheromone mimics used in pest control, whereas the target compound’s bioactivity remains less documented.
Synthetic Utility: The target compound’s synthesis likely involves benzenesulfonyl halide intermediates, akin to methods used for quinolonecarboxylic acids . In contrast, cuelure derivatives are synthesized via esterification of raspberry ketone .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
